

Physicochemical Characterization of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: *4-(Piperazin-1-yl)-1H-indazole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Piperazin-1-yl)-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry. Understanding these characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This document outlines key parameters, details established experimental protocols for their determination, and presents logical workflows for characterization.

Physicochemical Properties

Experimental physicochemical data for **4-(Piperazin-1-yl)-1H-indazole** is not extensively available in public literature. However, properties can be estimated, and data from its core moieties, indazole and piperazine, provide foundational context. The hydrochloride salt form of the compound is also commercially available[1][2].

Table 1: Summary of Physicochemical Data for **4-(Piperazin-1-yl)-1H-indazole** and Related Moieties

Property	4-(Piperazin-1-yl)-1H-indazole	Indazole (Parent Moiety)	Piperazine (Parent Moiety)
Molecular Formula	C ₁₁ H ₁₄ N ₄	C ₇ H ₆ N ₂	C ₄ H ₁₀ N ₂
Molecular Weight	202.26 g/mol	118.14 g/mol	86.14 g/mol
Melting Point	Data not available	147-149 °C	106 °C
Boiling Point	Data not available	270 °C	146 °C
pKa	16.32 ± 0.40 (Predicted)	1.04 (Indazolium ion) 13.86 (Indazole)	9.73, 5.33
Aqueous Solubility	Data not available	Sparingly soluble	Freely soluble in water
logP	Data not available	1.8	-1.4

Note: Data for parent moieties are sourced from publicly available chemical databases. The pKa for the target compound is a predicted value.

Experimental Protocols for Physicochemical Characterization

Precise characterization requires standardized experimental procedures. The following sections detail the methodologies for determining the key physicochemical parameters.

The melting point provides a quick assessment of a compound's purity. Pure crystalline substances exhibit a sharp melting range of 1-2°C, which broadens and becomes depressed by impurities^[3]. The capillary method is the standard technique^[4].

Protocol: Capillary Method

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer^[5].
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm^{[5][6]}.

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube) adjacent to a calibrated thermometer[3].
- Preliminary Determination: Heat the sample at a rapid rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range[5].
- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute starting from about 15°C below the approximate melting point[5][6].
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point[6]. For accuracy, the determination should be performed at least twice[5].

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[7].

Protocol: Shake-Flask Method

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[8][9]. The solvent and solute must be pure[10].
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution[9][10].
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm)[7][11].
- Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. Common analytical methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the sample's response to a calibration curve of known concentrations[9][11].

- Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

The acid dissociation constant (pK_a) is crucial as it dictates the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Potentiometric titration is a highly precise and common method for pK_a determination[12][13][14].

Protocol: Potentiometric Titration

- Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[12][15].
- Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM)[12][15].
- Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added[12]. Purge the solution with nitrogen to remove dissolved CO_2 [12].
- Titration: Gradually add small, precise volumes of a standardized titrant (a strong acid like HCl for a basic compound, or a strong base like NaOH for an acidic compound)[15].
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Plot the pH versus the volume of titrant added to generate a titration curve[12][14].
- pK_a Determination: The pK_a is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal. This point corresponds to the inflection point of the sigmoid-shaped titration curve[14]. The experiment should be repeated multiple times for reliability[12].

The partition coefficient ($logP$) quantifies a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic profile. The shake-flask method using n-octanol and water is the most established technique[16].

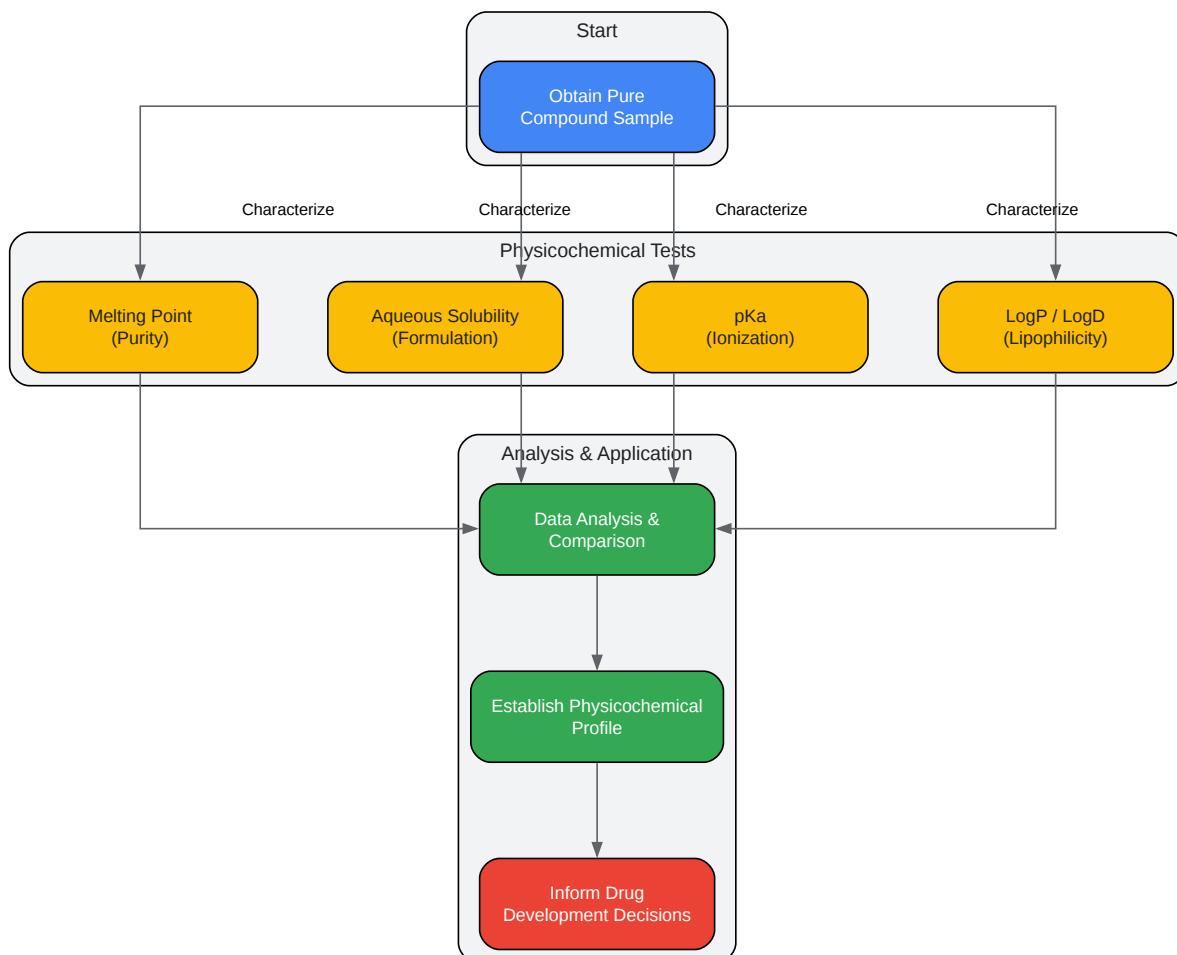
Protocol: Shake-Flask Method

- Phase Pre-saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) and shake them overnight to ensure mutual saturation. Separate the two phases before use[16].
- Sample Preparation: Dissolve the compound in one of the pre-saturated phases (usually the one in which it is more soluble)[16].
- Partitioning: Add a known volume of the compound-containing phase to a known volume of the other pre-saturated phase in a separation vessel. Seal the vessel and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases[16][17].
- Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process[16].
- Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC or UV-Vis spectroscopy[17][18].
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[16][19].

Visualization of Workflows and Pathways

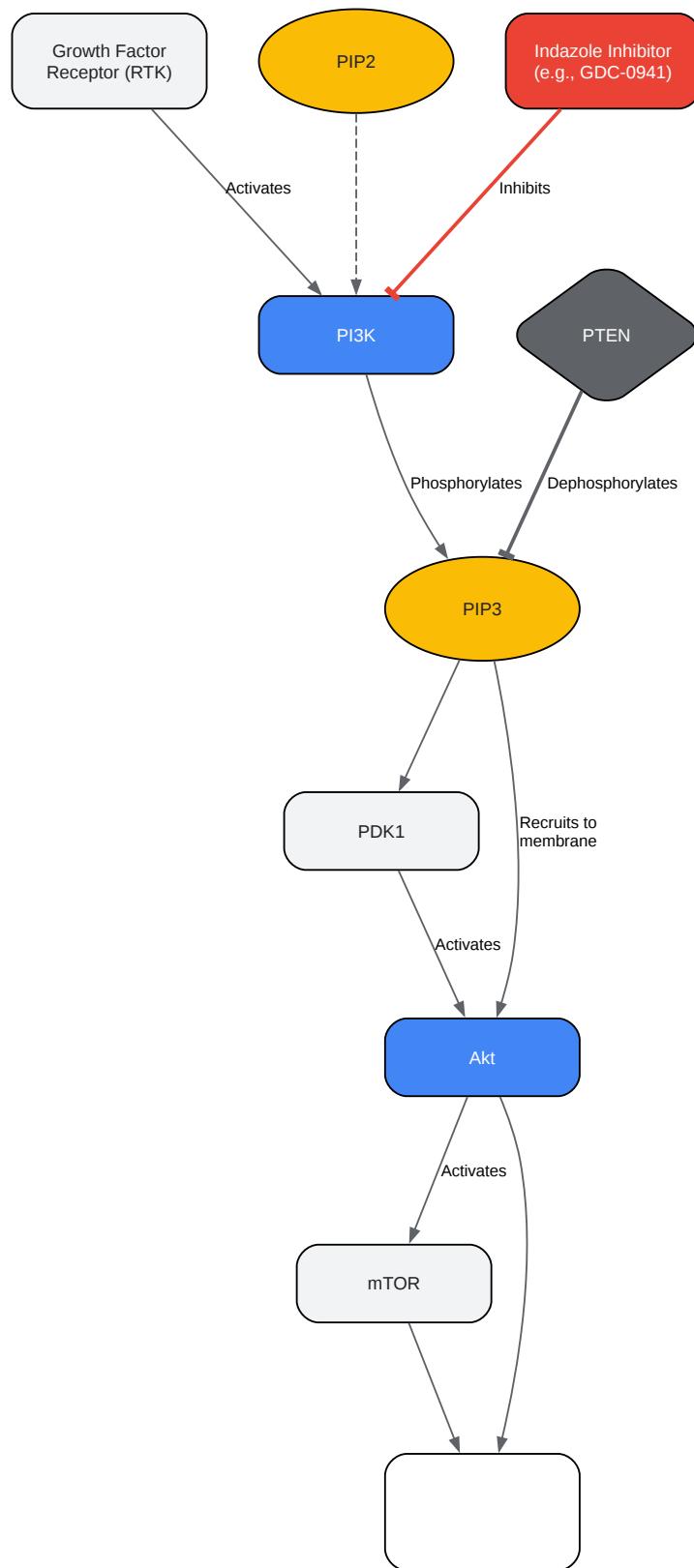
Diagrams are essential tools for visualizing complex processes and relationships in drug development.

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.

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Physicochemical characterization workflow.

Indazole-containing compounds are frequently investigated as kinase inhibitors. For instance, GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a known inhibitor of the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[20] [21]. The diagram below illustrates this representative pathway.



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Simplified PI3K/Akt signaling pathway.

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